

GC-MS method for the analysis of Ethyl (2-methylphenoxy)acetate

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Compound of Interest

Compound Name: Ethyl (2-methylphenoxy)acetate

CAS No.: 93917-68-1

Cat. No.: B1587767

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Application Note: High-Resolution GC-MS Analysis of **Ethyl (2-methylphenoxy)acetate**

Executive Summary

This guide details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the quantification and identification of **Ethyl (2-methylphenoxy)acetate** (CAS: 93917-68-1). Often utilized as a pharmaceutical intermediate or a synthetic precursor in agrochemical development (related to phenoxy herbicides like MCPA), this analyte requires precise monitoring of isomeric purity and esterification completeness.

This protocol deviates from standard "cookbook" methods by focusing on the mechanistic rationale behind chromatographic separation and mass spectral fragmentation, ensuring the user can adapt the method to complex matrices such as reaction mixtures or environmental wastewater.

Chemical Profile & Analytical Logic

Understanding the physicochemical properties is the foundation of the method design.

Property	Value	Analytical Implication
Molecular Formula		MW: 194.23 g/mol
Boiling Point	~250–260 °C (Atmospheric)*	Requires GC oven ramp >280 °C for efficient elution.
Vapor Pressure	Low	Semi-volatile; suitable for splitless injection at trace levels.
Solubility	Soluble in EtOAc, MeOH, DCM	Compatible with standard organic extraction solvents.
Key Moiety	Phenoxy-ether + Ester	Fragility: Susceptible to hydrolysis; avoid acidic aqueous prep.

*Note: Literature often cites ~120 °C at reduced pressure. Atmospheric boiling point is estimated based on structural homologs.

Method Development Strategy

Column Selection: The Polarity Balance

We select a 5% Phenyl-arylène / 95% Dimethylpolysiloxane phase (e.g., DB-5ms, HP-5ms, Rxi-5Sil MS).

- Why? The analyte contains an aromatic ring (dispersive interactions) and an ester group (dipole interactions). A 100% dimethylpolysiloxane column (DB-1) may cause co-elution with aliphatic hydrocarbons. The 5% phenyl content provides the necessary selectivity to separate the target from potential 3-methyl or 4-methyl isomers.

Mass Spectrometry: Ionization & Detection

- Source: Electron Impact (EI) at 70 eV.[\[1\]](#)[\[2\]](#)
- Scan Mode: Full Scan (m/z 40–350) for identification; SIM (Selected Ion Monitoring) for trace quantification.

- Fragmentation Logic:
 - Molecular Ion (m/z 194 (Distinct, usually visible)).
 - -Cleavage: Loss of ethoxy group (m/z 149 (acylium ion), 45 Da).
 - McLafferty-like Rearrangement: Less prominent in this specific ether-ester structure compared to alkyl esters, but tropylium ion formation (m/z 91) and substituted tropylium (m/z 105/107) are characteristic of the aromatic moiety.

Experimental Protocol

Reagents & Standards

- Reference Standard: **Ethyl (2-methylphenoxy)acetate** (>98% purity).[3]
- Internal Standard (ISTD): Phenanthrene-d10 or 2-Fluorobiphenyl (non-interfering aromatics).
- Solvent: Ethyl Acetate (LC-MS Grade).

Sample Preparation (Liquid Injection)

- Stock Solution: Dissolve 10 mg standard in 10 mL Ethyl Acetate (1 mg/mL).
- Working Standards: Serial dilution to 1, 5, 10, 20, 50 g/mL.
- ISTD Addition: Spike all samples/standards with ISTD to a final concentration of 10 g/mL.
- Filtration: Filter through 0.2

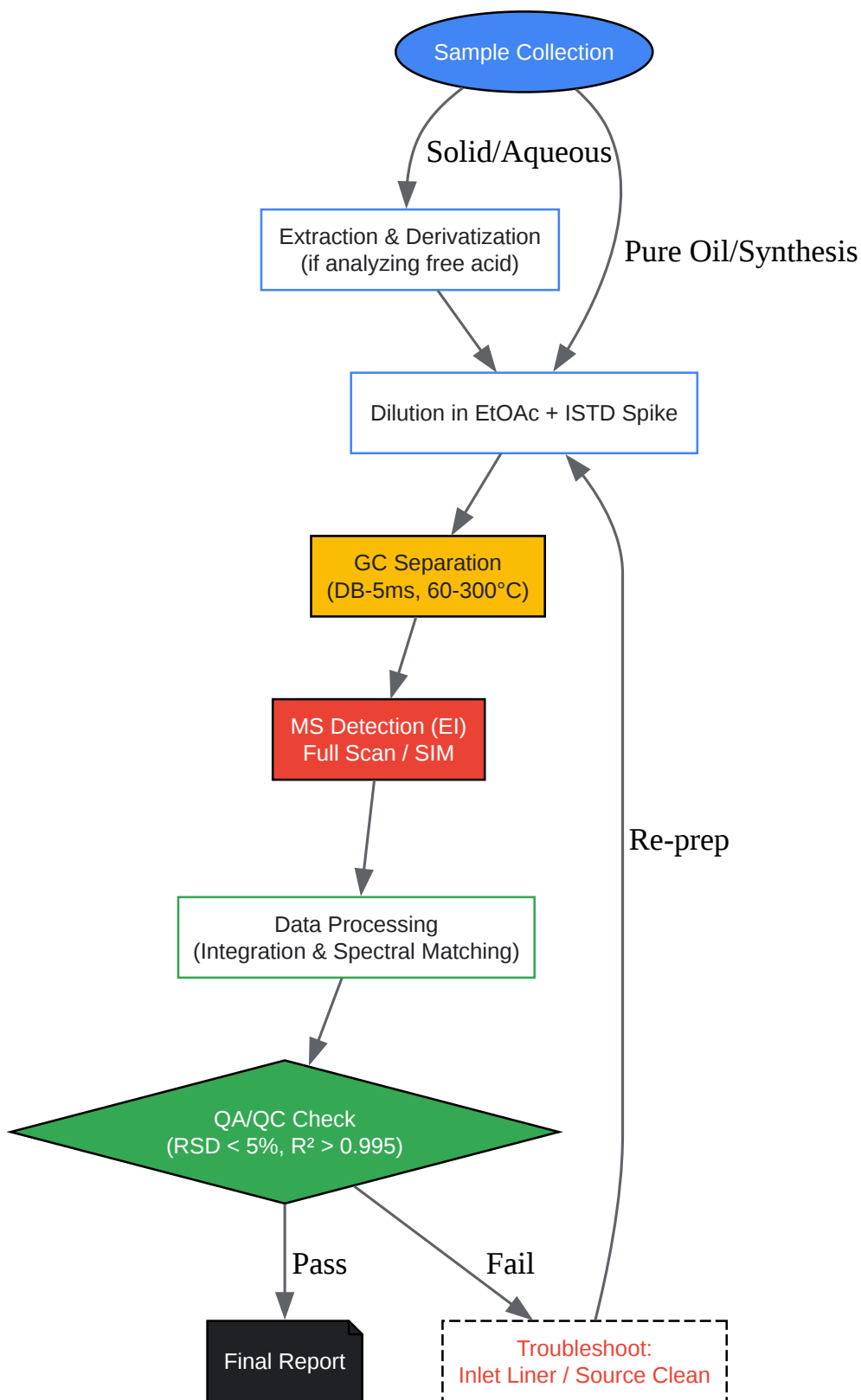
m PTFE syringe filter if particulates are present.

Instrumental Parameters

Parameter	Setting	Rationale
Inlet Temp	260 °C	Ensures rapid volatilization without thermal degradation.
Injection Mode	Split (10:1) for Assay; Splitless for Trace	Manage column loading capacity.
Carrier Gas	Helium, 1.2 mL/min (Constant Flow)	Optimal linear velocity for resolution.
Oven Program	60 °C (1 min) 20 °C/min 300 °C (3 min)	Fast ramp minimizes band broadening; high final temp cleans column.
Transfer Line	280 °C	Prevents condensation between GC and MS.
Ion Source	230 °C	Standard for EI; prevents source fouling.
Quadrupole	150 °C	Maintains mass stability.

Workflow Visualization

The following diagram illustrates the logical flow from sample preparation to data validation, highlighting the critical decision points (QA/QC).



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Caption: Figure 1. Analytical workflow for **Ethyl (2-methylphenoxy)acetate**, incorporating critical QA/QC decision nodes.

Results & Discussion

Chromatographic Expectations

Under the prescribed conditions, **Ethyl (2-methylphenoxy)acetate** elutes as a sharp, symmetrical peak.

- Retention Time (approx): 8.5 – 9.5 minutes (dependent on column length/flow).
- Resolution: Must be resolved from the free acid (2-methylphenoxyacetic acid) if present. The free acid often tails significantly on non-polar columns without derivatization; the ester form improves peak shape.

Mass Spectral Interpretation (Self-Validation)

To confirm identity without a standard, look for this specific fragmentation pattern (Charge Localization Mechanism):

- m/z 194 (Molecular Ion):
- m/z 121 (Base Peak Candidate): Cleavage of the ether bond is less likely than ester cleavage. However, the m/z 107 ion (Ortho-cresol cation,) is often dominant in ortho-substituted phenoxy ethers due to rearrangement.
- m/z 149: Loss of ethoxy radical (). This confirms the ethyl ester moiety.
- m/z 77: Phenyl cation (), indicative of the aromatic ring.

SIM Table for Trace Analysis:

Ion (m/z)	Role	Dwell Time (ms)
194	Target (Quant)	50
149	Qualifier 1	50

| 107 | Qualifier 2 | 50 |

Validation Framework

To ensure Trustworthiness, the method must be validated against ICH Q2(R1) guidelines:

- Linearity: Plot Area Ratio () vs. Concentration. must be .
- Recovery: Spike blank matrix at 3 levels (low, mid, high). Acceptable range: 80–120%.
- Precision: Inject standard (). RSD of peak area ratios must be .
- LOD/LOQ: Calculated based on Signal-to-Noise (S/N) of 3:1 and 10:1 respectively.

References

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- PubChem. **Ethyl (2-methylphenoxy)acetate** Compound Summary. National Library of Medicine.

- Sigma-Aldrich.Product Specification: **Ethyl (2-methylphenoxy)acetate**.[\[3\]](#)

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